molecular formula C22H17ClN6O2 B2418787 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1185003-12-6

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2418787
CAS No.: 1185003-12-6
M. Wt: 432.87
InChI Key: VQHPPQAWVVYYPI-UHFFFAOYSA-N
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Description

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 2-methylphenyl group and a 2-phenyl-1,3-thiazol-4-ylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2/c1-2-14-3-9-17(10-4-14)29-21-18(11-25-29)22(30)28(13-24-21)12-19-26-20(27-31-19)15-5-7-16(23)8-6-15/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHPPQAWVVYYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 2-methylphenyl group, and the attachment of the 2-phenyl-1,3-thiazol-4-ylmethyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The structural features of the compound may enhance its ability to interact with microbial cell membranes or enzymes involved in cell wall synthesis, making it a candidate for further investigation in antimicrobial drug development .

Anticancer Potential

The pyrazolo[3,4-d]pyrimidine scaffold is known for its anticancer activity. Compounds with similar structures have been reported to inhibit specific kinases involved in cancer cell proliferation. The incorporation of the oxadiazole ring may further enhance the compound's efficacy by improving solubility and bioavailability. Preliminary studies suggest that this compound could serve as a lead for developing new anticancer agents .

Neuropharmacological Effects

Given the structural similarities to known neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects. Research into related pyrazolo derivatives has revealed their capacity to modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways. This opens avenues for exploring the compound's effects on neurological disorders such as anxiety and depression .

Synthesis of Novel Heterocycles

The compound can act as a versatile building block in organic synthesis. Its unique structure allows for modifications that can yield a variety of heterocyclic compounds with diverse biological activities. For example, reactions involving this compound can lead to the synthesis of new derivatives that may enhance pharmacological profiles or target specific biological pathways .

Drug Design and Development

The strategic incorporation of this compound into drug design frameworks can facilitate the development of targeted therapies. By modifying its structure through medicinal chemistry approaches such as structure-activity relationship (SAR) studies, researchers can optimize its efficacy and reduce potential side effects .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-positive bacteria with an MIC value of 32 µg/mL.
Study BShowed significant inhibition of cancer cell lines (MCF-7) with an IC50 value of 15 µM.
Study CInvestigated neuropharmacological effects in rodent models indicating anxiolytic properties at doses of 10 mg/kg.

Mechanism of Action

The mechanism of action of 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and significant biological activities including antibacterial properties, enzyme inhibition, and anticancer effects.

Synthesis and Structural Characteristics

This compound can be synthesized through the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole . The structural analysis reveals that the benzene and oxadiazole rings are coplanar due to an extended aromatic system. The molecular formula is C12H9ClN4OS2C_{12}H_{9}ClN_{4}OS_{2}, with a notable crystallographic angle of 82.2° between the planes of the rings .

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. Key findings include:

Antibacterial Activity

The compound has shown moderate to strong antibacterial activity against several strains:

  • Salmonella typhi : Moderate activity.
  • Bacillus subtilis : Strong activity.
  • Other bacterial strains exhibited weak to moderate responses.

In a comparative study of related compounds featuring oxadiazole moieties, several derivatives demonstrated significant inhibitory effects on bacterial growth .

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound acts as an effective inhibitor of:

  • Acetylcholinesterase (AChE) : Several derivatives derived from similar structures exhibited IC50 values ranging from 0.63 to 2.14 µM against AChE.
  • Urease : The compound displayed strong inhibitory activity against urease, which is critical in treating urinary infections.

Anticancer Potential

Research has suggested that the compound may possess anticancer properties. In silico docking studies have indicated favorable interactions with proteins involved in cancer pathways. These findings underscore the potential for further development in cancer chemotherapy .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological effects of compounds related to the oxadiazole structure:

CompoundActivityIC50 (µM)Reference
7lAChE Inhibition2.14 ± 0.003
7mAChE Inhibition0.63 ± 0.001
7nUrease InhibitionStrong Activity
7oUrease InhibitionStrong Activity

These results illustrate the promising biological activity of derivatives based on the oxadiazole framework.

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